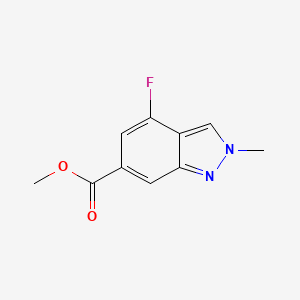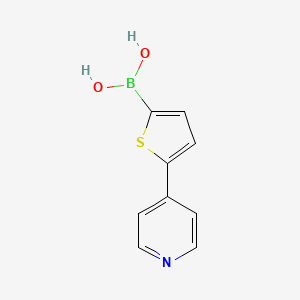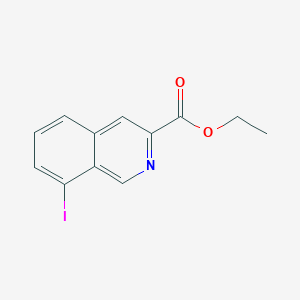
(R)-N-((S)-1-(2-(Diphenylphosphanyl)phenyl)-2,2-dimethylpropyl)-N,2-dimethylpropane-2-sulfinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-N-((S)-1-(2-(Diphenylphosphanyl)phenyl)-2,2-dimethylpropyl)-N,2-dimethylpropane-2-sulfinamide is a complex organic compound that features both phosphanyl and sulfinamide functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-((S)-1-(2-(Diphenylphosphanyl)phenyl)-2,2-dimethylpropyl)-N,2-dimethylpropane-2-sulfinamide typically involves multiple steps, including the formation of the phosphanyl and sulfinamide groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.
Reduction: The sulfinamide group can be reduced to form amines.
Substitution: Both the phosphanyl and sulfinamide groups can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phosphanyl group results in phosphine oxides, while reduction of the sulfinamide group yields amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-N-((S)-1-(2-(Diphenylphosphanyl)phenyl)-2,2-dimethylpropyl)-N,2-dimethylpropane-2-sulfinamide is used as a ligand in various catalytic processes. Its unique structure allows it to coordinate with metal centers, facilitating reactions such as hydrogenation and cross-coupling.
Biology
In biological research, this compound can be used to study enzyme mechanisms and protein-ligand interactions. Its ability to form stable complexes with metals makes it a valuable tool in bioinorganic chemistry.
Medicine
In medicine, derivatives of this compound may be explored for their potential therapeutic properties. The presence of both phosphanyl and sulfinamide groups can impart unique biological activities, making it a candidate for drug development.
Industry
In industrial applications, this compound can be used in the synthesis of fine chemicals and pharmaceuticals. Its ability to undergo various chemical reactions makes it a versatile intermediate in the production of complex molecules.
Mecanismo De Acción
The mechanism by which ®-N-((S)-1-(2-(Diphenylphosphanyl)phenyl)-2,2-dimethylpropyl)-N,2-dimethylpropane-2-sulfinamide exerts its effects involves its interaction with molecular targets such as metal centers in catalytic processes. The phosphanyl group can coordinate with metals, while the sulfinamide group can participate in hydrogen bonding and other interactions. These interactions facilitate various chemical transformations, making the compound an effective catalyst or ligand.
Comparación Con Compuestos Similares
Similar Compounds
- ®-2-(2-(Diphenylphosphanyl)phenyl)-4-isopropyl-4,5-dihydrooxazole
- 2-(Diphenylphosphanyl)thiophenol
Uniqueness
Compared to similar compounds, ®-N-((S)-1-(2-(Diphenylphosphanyl)phenyl)-2,2-dimethylpropyl)-N,2-dimethylpropane-2-sulfinamide is unique due to the presence of both phosphanyl and sulfinamide groups. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a more versatile compound in both research and industrial applications.
Propiedades
Fórmula molecular |
C28H36NOPS |
|---|---|
Peso molecular |
465.6 g/mol |
Nombre IUPAC |
N-[(1S)-1-(2-diphenylphosphanylphenyl)-2,2-dimethylpropyl]-N,2-dimethylpropane-2-sulfinamide |
InChI |
InChI=1S/C28H36NOPS/c1-27(2,3)26(29(7)32(30)28(4,5)6)24-20-14-15-21-25(24)31(22-16-10-8-11-17-22)23-18-12-9-13-19-23/h8-21,26H,1-7H3/t26-,32?/m1/s1 |
Clave InChI |
LSFXASOJFLAEOF-PSPFREQMSA-N |
SMILES isomérico |
CC(C)(C)[C@@H](C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)N(C)S(=O)C(C)(C)C |
SMILES canónico |
CC(C)(C)C(C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)N(C)S(=O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-Benzyl-1H-benzo[d][1,2,3]triazole-6-carbonitrile](/img/structure/B13662246.png)
![[(8-Bromo-2-fluoro-6-methoxy-1-naphthyl)ethynyl]triisopropylsilane](/img/structure/B13662247.png)


![N-Boc-1-(oxazolo[4,5-c]quinolin-2-yl)methanamine](/img/structure/B13662260.png)
![4-Bromo-6-fluoro-5-[(triisopropylsilyl)ethynyl]naphthalen-2-ol](/img/structure/B13662274.png)



